molecular formula C20H28N6O B4571780 N-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine

N-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine

Cat. No.: B4571780
M. Wt: 368.5 g/mol
InChI Key: HIXWAJZBAZBHLM-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C20H28N6O and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.23245954 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing compounds with structural components similar to N-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine. For instance, the synthesis of novel triazole derivatives and their antimicrobial activities have been explored, indicating a broad interest in such compounds for potential antibacterial and antifungal applications (Bektaş et al., 2010). Additionally, the development of polycationic phosphorus dendrimers and their study in cytotoxicity, DNA complexation, and transfection experiments highlight the biomedical research relevance of compounds with similar functional groups (Padié et al., 2009).

Biological Applications

The compound's related research underscores its potential in developing new materials with biological applications. For instance, the unique coordination chemistry of copper (II) with N,N,O-donor Schiff-base ligands demonstrates the compound's relevance in inorganic chemistry and potential therapeutic applications (Majumder et al., 2016). The one-step synthesis of saturated spirocyclic N-heterocycles indicates potential applications in drug discovery and development, highlighting the importance of such compounds as scaffolds (Siau & Bode, 2014).

Chemical Reactions and Mechanisms

Research has also delved into the chemical reactions and mechanisms involving compounds with similar structures. For example, the decomposition of 4-Arylamino-1,2,3-benzotriazines and their precursors in secondary amines explores the chemical behavior and potential transformations of such compounds, which could be relevant in synthesizing new chemical entities with specific biological activities (Stevens, 1974).

Properties

IUPAC Name

N-(4-methylphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-15-3-5-17(6-4-15)21-18-22-19(25-9-7-16(2)8-10-25)24-20(23-18)26-11-13-27-14-12-26/h3-6,16H,7-14H2,1-2H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXWAJZBAZBHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.